5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole
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Overview
Description
5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a tert-butoxy group attached to a phenyl ring, which is further connected to the triazole ring. The presence of the tert-butoxy group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole typically involves the reaction of 4-(tert-butoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the triazole ring. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetic acid, to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the triazole ring or the phenyl ring, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for benzylic oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: N-bromosuccinimide (NBS) is often used for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced triazole or phenyl ring compounds.
Substitution: Brominated derivatives at the benzylic position.
Scientific Research Applications
5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The tert-butoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)-1H-pyrrol-3-ylmethanone: A compound with a similar tert-butyl group attached to a pyrrole ring.
tert-Butyloxycarbonyl-protected amino acids: Compounds featuring the tert-butoxycarbonyl group, used in peptide synthesis.
Uniqueness
5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole is unique due to the combination of the triazole ring and the tert-butoxy group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)16-10-6-4-9(5-7-10)11-13-8-14-15-11/h4-8H,1-3H3,(H,13,14,15) |
InChI Key |
RDAPEONSONNRTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C2=NC=NN2 |
Origin of Product |
United States |
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